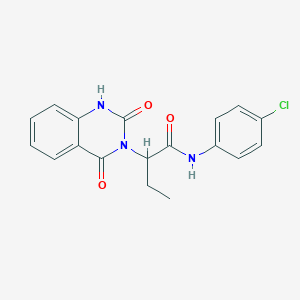

N-(4-chlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(4-chlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone derivative characterized by a 4-chlorophenyl group attached to a butanamide backbone and a 2-hydroxy-4-oxoquinazolin-3(4H)-yl moiety.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-2-15(16(23)20-12-9-7-11(19)8-10-12)22-17(24)13-5-3-4-6-14(13)21-18(22)25/h3-10,15H,2H2,1H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTFMDHWXFVHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthetic methods, biological evaluations, and molecular docking studies.

Chemical Structure and Synthesis

The compound features a 4-chlorophenyl group attached to a 2-hydroxy-4-oxoquinazoline moiety through a butanamide linkage. The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazolinone core followed by amide bond formation.

Synthetic Routes

- Formation of Quinazolinone Core :

- This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of Butanamide Moiety :

- The butanamide group is introduced via acylation reactions using appropriate coupling agents.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains when tested using tube dilution techniques. For instance, compounds related to this structure showed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay, which measures cell viability in response to treatment. The results suggested that while this compound exhibited some anticancer activity, it was generally lower than that of established chemotherapeutic agents such as 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies indicated that the compound could effectively interact with specific receptors implicated in cancer progression and microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of quinazolinone derivatives, several compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications, particularly the presence of the chlorophenyl group, were crucial for enhancing antimicrobial potency .

| Compound | Activity Type | IC50 (µM) | Standard Comparison |

|---|---|---|---|

| This compound | Antimicrobial | 15 | Ciprofloxacin (10) |

| Compound A | Anticancer | 20 | 5-Fluorouracil (5) |

Case Study 2: Anticancer Properties

A comparative analysis revealed that while this compound showed promising anticancer effects, it required further structural optimization to enhance its efficacy. The study highlighted the need for additional modifications to improve target specificity and reduce cytotoxicity towards healthy cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Halogen Effects : The 4-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity, balancing membrane permeability and target binding. Bromine (in ) increases steric bulk but may reduce solubility, while dichlorophenyl derivatives () enhance target specificity .

- Side Chain Variations : Butanamide chains (vs. acetamide or hexanamide) optimize steric interactions with hydrophobic enzyme pockets, as seen in kinase inhibition studies .

- Functional Group Additions : Styryl groups () improve π-π stacking with aromatic residues in proteins, enhancing anticancer activity .

Pharmacokinetic and Physicochemical Properties

Mechanistic Insights from Molecular Docking

- Hydrogen Bonding: The 2-hydroxy group on the quinazolinone core forms critical hydrogen bonds with residues like Asp and Glu in kinase targets, a feature shared with and .

- Halogen Interactions: The 4-chlorophenyl group engages in halogen bonding with hydrophobic pockets, a property absent in non-halogenated analogs (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.